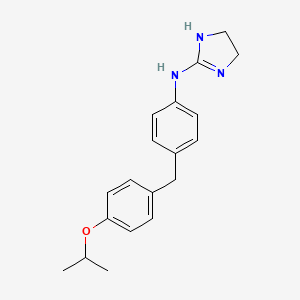
RO1138452
Overview
Description
Mechanism of Action
Target of Action
RO1138452, also known as CAY10441, is a potent and selective antagonist for the prostacyclin (IP) receptor . The IP receptor is a G-protein coupled receptor (GPCR) that mediates the actions of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .
Mode of Action
This compound interacts with the IP receptor, blocking its activation by prostacyclin . This prevents the downstream signaling cascade triggered by the activation of the IP receptor . The compound displays high affinity for IP receptors, with a pKi of 9.3±0.1 in human platelets and 8.7±0.06 in a recombinant IP receptor system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostacyclin signaling pathway. Prostacyclin, upon binding to the IP receptor, typically triggers a signaling cascade that leads to increased levels of cyclic adenosine monophosphate (cAMP) within the cell . By blocking the IP receptor, this compound inhibits this pathway, attenuating cAMP accumulation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of prostacyclin-mediated responses. This includes the reduction of inflammation and pain, as prostacyclin is known to modulate nociception and inflammation . In animal models, this compound has been shown to significantly reduce acetic acid-induced abdominal constrictions, carrageenan-induced mechanical hyperalgesia, and edema formation .
Biochemical Analysis
Biochemical Properties
RO1138452 plays a significant role in biochemical reactions, particularly those involving the prostacyclin (IP) receptor . It has been shown to antagonize the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner . This suggests that this compound interacts with the IP receptor and can influence its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to prevent the inhibition of CXCL9 and CXCL10 release in cells when added concurrently with a fixed concentration of Taprostene . This suggests that this compound can influence cell function by modulating the release of certain cellular factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the IP receptor . By antagonizing the IP receptor, this compound can inhibit the activation of adenylate cyclase and the subsequent accumulation of cyclic AMP . This can lead to changes in cellular signaling pathways and gene expression .
Preparation Methods
The synthesis of CAY10441 involves several steps, starting with the preparation of the core imidazoline structure. The synthetic route typically includes the following steps:
Formation of the imidazoline ring: This is achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Substitution reactions: The imidazoline ring is then subjected to substitution reactions to introduce the phenyl and isopropoxyphenyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
CAY10441 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the imidazoline ring or other functional groups.
Substitution: Substitution reactions are common, particularly for modifying the phenyl groups attached to the imidazoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10441 has a wide range of scientific research applications:
Cardiovascular Research: It is used to study the role of the IP receptor in cardiovascular physiology and pathology.
Pain Research: CAY10441 is used to investigate the role of the IP receptor in pain perception and modulation.
Neuroscience: The compound is used to study the signaling pathways involving the IP receptor in neuronal cells.
Comparison with Similar Compounds
CAY10441 is unique in its high selectivity and potency for the IP receptor. Similar compounds include:
PF-04418948: A prostanoid EP2 receptor antagonist used in similar research applications.
Iloprost: A synthetic analog of prostacyclin used as a vasodilator in clinical settings.
Taprostene: Another IP receptor agonist used in research to study the effects of IP receptor activation.
Compared to these compounds, CAY10441 stands out due to its high affinity and selectivity for the IP receptor, making it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRMJMXXLJZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176686 | |
| Record name | RO-1138452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221529-58-4 | |
| Record name | RO-1138452 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-1138452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-1138452 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CAY10441?
A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?
A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?
A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of CAY10441?
A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.
Q5: Is there any available spectroscopic data for CAY10441?
A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.
Q6: Has CAY10441 been tested in any cell-based assays or animal models?
A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




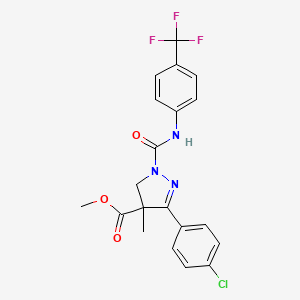
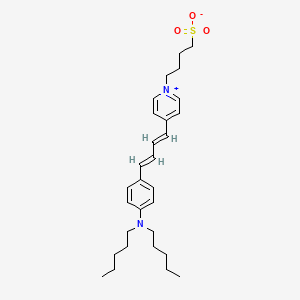


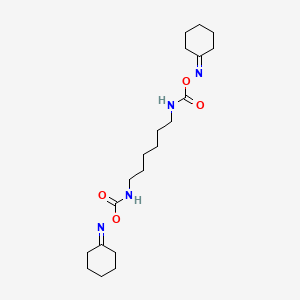
![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)
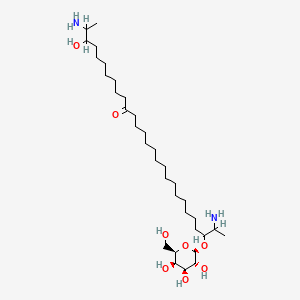
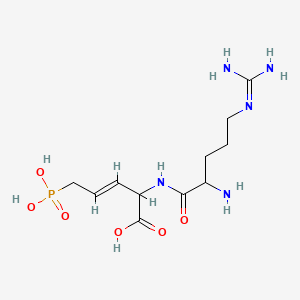
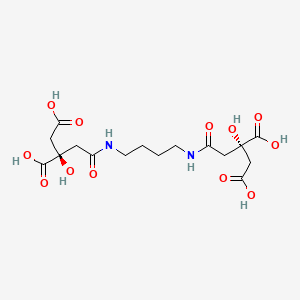
![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)


